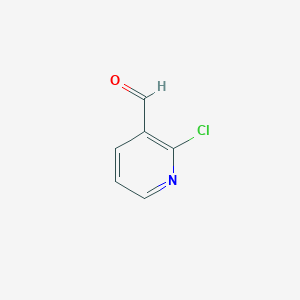

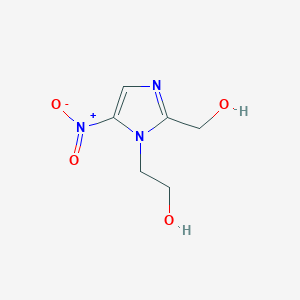

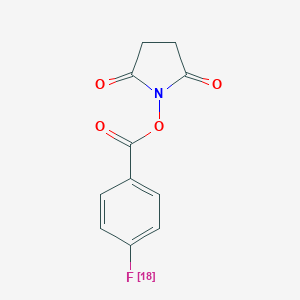

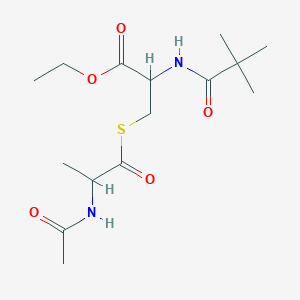

![molecular formula C8H15NO2 B135362 1-[(1S)-1-(羟甲基)丙基]-2-吡咯烷酮 CAS No. 909566-58-1](/img/structure/B135362.png)

1-[(1S)-1-(羟甲基)丙基]-2-吡咯烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone" is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid. Pyrrolidinone derivatives are of significant interest due to their presence in various biologically active compounds and their utility in medicinal chemistry. The papers provided discuss several related compounds, which offer insights into the synthesis, molecular structure, and chemical properties of similar pyrrolidinone derivatives.

Synthesis Analysis

The synthesis of pyrrolidinone derivatives often involves the use of amino acids or their derivatives as starting materials. For instance, the synthesis of a related compound using (2S,4R)-4-hydroxy-L-proline and L-proline as main materials has been reported . Another approach includes the formation of tautomeric Schiff bases and enaminones from reactions with difunctional bases . These methods highlight the versatility of pyrrolidinone synthesis, which can be tailored to produce a wide range of substituted derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives is characterized by various spectroscopic techniques, including IR, NMR, and HRMS, as well as X-ray diffraction analysis . The crystal structure of these compounds can reveal important features such as hydrogen bonding patterns and molecular conformations. For example, the crystal structure of a related compound was found to belong to the triclinic system and showed intermolecular hydrogen bonds forming a supramolecular structure .

Chemical Reactions Analysis

Pyrrolidinone derivatives can undergo various chemical reactions, including transamination and reactions with amines to form trisubstituted derivatives . These reactions are important for the functionalization of the pyrrolidinone core and can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's conformation, hydrogen bonding, and overall stability. X-ray diffraction analysis provides detailed information on the molecular and crystal structures, which in turn can be correlated with the compound's physical properties . Additionally, spectroscopic studies, including IR, NMR, and mass spectrometry, are used to elucidate the structural features and to confirm the identity of the synthesized compounds .

科学研究应用

新型生物活性化合物的多功能骨架

吡咯烷环是含氮的饱和五元环,是药学化学中开发治疗人类疾病化合物的关键骨架。该骨架的 sp3 杂化允许有效探索药效团空间,有助于分子的立体化学,并由于“假旋转”而增加三维覆盖范围。吡咯烷酮衍生物,包括脯氨醇,已因其对各种生物靶标的选择性而被广泛研究。Li Petri 等人 (2021) 的综述深入探讨了以吡咯烷环及其衍生物为特征的生物活性分子,强调了空间因素对生物活性的显着影响以及不同立体异构体在决定候选药物生物学特征中的作用Li Petri 等人,2021。

增强表面活性剂性能

基于吡咯烷酮的表面活性剂表现出显着的表面活性,特别是当 N-烷基化吡咯烷酮的烷基被延伸到 C8P 时。这些表面活性剂可以与阴离子表面活性剂协同相互作用,增强水溶性、相容性和溶解度。这种相互作用归因于吡咯烷酮羰基氧的电负性,它可以形成与大阴离子配对的假季铵离子。吡咯烷酮作为取代基的多功能性显着提高了各种表面活性剂结构的性能,通常降低了毒性。Login (1995) 的文献综述讨论了表面活性吡咯烷酮衍生物的化学及其在工业和学术研究中的应用,展示了吡咯烷酮在增强表面活性剂性能中的作用Login, 1995。

在绿色化学中的应用

乳酸,源自生物质中糖的发酵,是可生物降解聚合物的关键原料,被认为是未来绿色化学的基石。吡咯烷酮衍生物和其他化学物质可以通过化学和生物技术途径从乳酸合成,这强调了它们在生产丙酮酸、丙烯酸和乳酸酯等有价值的化学品方面的潜力。Gao 等人 (2011) 的综述强调了将乳酸转化为这些有价值化学品的生物技术途径,突出了这些工艺的“更绿色”特性以及它们在未来取代化学途径的潜力Gao 等人,2011。

安全和危害

作用机制

Target of Action

It is identified as an intermediate in the synthesis of levetiracetam , an antiepileptic drug. Levetiracetam primarily targets synaptic vesicle protein SV2A in the brain, which is believed to play a role in modulating synaptic neurotransmitter release and in neuronal growth and signaling .

Mode of Action

The exact mode of action of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is not directly stated in the search results. As an intermediate in the synthesis of Levetiracetam, it may share some of the latter’s mechanisms. Levetiracetam is known to bind to the synaptic vesicle protein SV2A, which is thought to contribute to the regulation of neurotransmitter release .

Biochemical Pathways

Levetiracetam is known to influence the neurotransmitter release process, potentially affecting pathways involved in neuronal signaling .

Result of Action

The molecular and cellular effects of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone’s action are not directly stated in the search results. As an intermediate in the synthesis of Levetiracetam, it may contribute to the effects of this drug. Levetiracetam has been shown to modulate synaptic neurotransmitter release and to have neuroprotective effects .

属性

IUPAC Name |

1-[(2S)-1-hydroxybutan-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCWBXABZAYHTH-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)N1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

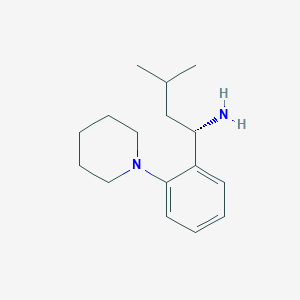

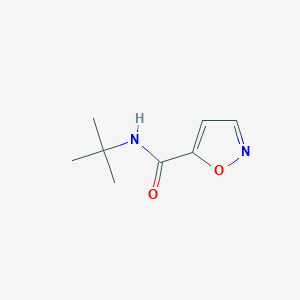

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)